6-Propoxy-1,2,3,4-tetrahydroisoquinoline

Vue d'ensemble

Description

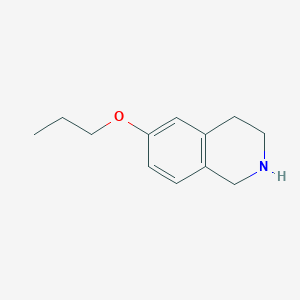

6-Propoxy-1,2,3,4-tetrahydroisoquinoline is a chemical compound belonging to the class of tetrahydroisoquinolines. These compounds are known for their diverse biological activities and are often found in natural products. The structure of this compound includes a tetrahydroisoquinoline core with a propoxy group attached to the sixth position.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 6-Propoxy-1,2,3,4-tetrahydroisoquinoline can be achieved through several methods. One common approach involves the Pictet-Spengler reaction, where a phenylethylamine derivative reacts with an aldehyde or ketone under acidic conditions to form the tetrahydroisoquinoline core. The propoxy group can be introduced through nucleophilic substitution reactions.

Industrial Production Methods: Industrial production of this compound typically involves catalytic hydrogenation of isoquinoline derivatives. This method uses catalysts such as palladium on carbon or platinum oxide under high-pressure hydrogenation conditions to achieve the desired product with high yield and purity .

Analyse Des Réactions Chimiques

Types of Reactions: 6-Propoxy-1,2,3,4-tetrahydroisoquinoline undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline derivatives.

Reduction: Reduction reactions can convert it to fully saturated isoquinoline derivatives.

Substitution: Nucleophilic substitution reactions can introduce different functional groups at various positions on the tetrahydroisoquinoline core.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Catalysts like palladium on carbon or platinum oxide under hydrogen gas.

Substitution: Alkyl halides or sulfonates in the presence of a base like sodium hydride or potassium carbonate.

Major Products: The major products formed from these reactions include various substituted tetrahydroisoquinolines and quinoline derivatives, depending on the reaction conditions and reagents used .

Applications De Recherche Scientifique

Medicinal Chemistry

Summary of Application:

6-Propoxy-1,2,3,4-tetrahydroisoquinoline derivatives are utilized as chiral scaffolds in asymmetric catalysis to promote enantioselective reactions. Their structural characteristics allow for the development of novel drug candidates targeting various diseases.

Methods of Application:

The synthesis of these compounds typically involves multi-step processes that facilitate the incorporation of functional groups tailored for specific biological activities. These derivatives are subsequently tested for efficacy against various pathogens and disorders.

Results:

Research indicates that certain derivatives exhibit promising biological activities, potentially leading to new therapeutic agents for conditions such as neurodegenerative diseases and infections .

Neuroscience

Summary of Application:

The compound is being investigated for its neuroprotective properties and potential application in treating neurodegenerative diseases.

Methods of Application:

Analog compounds are synthesized and evaluated in vitro and in vivo to assess their ability to modulate neurological pathways and protect against neuronal damage.

Results:

Preclinical studies have shown that some derivatives can significantly improve outcomes in models of neurodegeneration, indicating their potential as therapeutic agents .

Microbiology

Summary of Application:

this compound is explored for its antimicrobial properties against various bacterial and fungal strains.

Methods of Application:

Synthetic analogs are created and their antimicrobial efficacy is tested using culture assays against several microbial strains.

Results:

Certain analogs have demonstrated significant antimicrobial activity, suggesting their potential use in developing new antimicrobial agents .

Pharmacology

Summary of Application:

The anti-inflammatory potential of this compound is under investigation due to its structural resemblance to known anti-inflammatory agents.

Methods of Application:

Multicomponent reactions and transition metal-catalyzed strategies are employed to create diverse molecular structures that may exhibit anti-inflammatory effects.

Results:

Efficient synthesis methods have led to a variety of THIQ derivatives with notable anti-inflammatory activity .

Oncology

Summary of Application:

Derivatives of this compound are being studied for their potential anti-cancer properties.

Methods of Application:

These compounds are synthesized and tested against various cancer cell lines using assays such as MTT and flow cytometry to evaluate cytotoxicity and mechanisms of action.

Results:

Some analogs have shown the ability to induce apoptosis in cancer cells, indicating their potential as anti-cancer agents .

Virology

Summary of Application:

The compound's derivatives are explored for their antiviral activities against RNA viruses.

Methods of Application:

In vitro testing is conducted to assess the ability of these derivatives to inhibit viral replication through viral culture and plaque assays.

Results:

Certain derivatives have exhibited promising results in inhibiting viral replication, suggesting their potential utility in antiviral therapies .

Parasitology

Summary of Application:

this compound is being investigated for its anti-malarial activity.

Methods of Application:

Analog compounds are synthesized and tested against Plasmodium strains in both in vitro and in vivo models.

Results:

Some analogs have shown significant anti-malarial activity, providing a basis for further drug development .

Tropical Medicine

Summary of Application:

Research is ongoing into the effectiveness of this compound's analogs against Leishmania parasites.

Comparative Table: Biological Activities of this compound Derivatives

| Field | Application Focus | Biological Activity | Research Findings |

|---|---|---|---|

| Medicinal Chemistry | Drug Development | Enantioselective reactions | Promising candidates for various diseases |

| Neuroscience | Neuroprotection | Modulation of neurological pathways | Significant improvements in preclinical models |

| Microbiology | Antimicrobial Agents | Activity against bacteria and fungi | Development of new antimicrobial agents |

| Pharmacology | Anti-inflammatory | Anti-inflammatory effects | Notable activity observed in synthesized derivatives |

| Oncology | Anti-cancer | Induction of apoptosis | Potential candidates as anti-cancer agents |

| Virology | Antiviral | Inhibition of viral replication | Promising results against RNA viruses |

| Parasitology | Anti-malarial | Activity against Plasmodium strains | Significant anti-malarial activity observed |

| Tropical Medicine | Leishmania Treatment | Effectiveness against Leishmania parasites | Ongoing research into efficacy |

Mécanisme D'action

The mechanism of action of 6-Propoxy-1,2,3,4-tetrahydroisoquinoline involves its interaction with various molecular targets and pathways. It can interact with dopamine receptors, inhibiting the formation of certain metabolites and free radicals. This compound also affects the activity of monoamine oxidase enzymes, leading to increased levels of neurotransmitters in the brain .

Comparaison Avec Des Composés Similaires

- 1-Methyl-1,2,3,4-tetrahydroisoquinoline

- 6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline

- 1-Benzyl-1,2,3,4-tetrahydroisoquinoline

Uniqueness: 6-Propoxy-1,2,3,4-tetrahydroisoquinoline is unique due to its specific propoxy substitution, which imparts distinct chemical and biological properties compared to other tetrahydroisoquinoline derivatives. This substitution can influence its reactivity and interaction with biological targets, making it a valuable compound for research and potential therapeutic applications .

Activité Biologique

6-Propoxy-1,2,3,4-tetrahydroisoquinoline (6-Propoxy-THIQ) is a member of the tetrahydroisoquinoline family, which is known for its diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications against various diseases, including neurodegenerative disorders and infections. This article explores the biological activity of 6-Propoxy-THIQ, including its mechanisms of action, biochemical properties, and relevant case studies.

Chemical Structure and Properties

6-Propoxy-THIQ possesses a bicyclic structure characterized by a propoxy group at the sixth position of the isoquinoline framework. Its molecular formula is C_{13}H_{15}NO, with a molecular weight of approximately 189.25 g/mol. The unique structural features contribute to its pharmacological properties.

| Property | Value |

|---|---|

| Molecular Formula | C_{13}H_{15}NO |

| Molecular Weight | 189.25 g/mol |

| Structural Type | Tetrahydroisoquinoline |

6-Propoxy-THIQ interacts with multiple biological targets, leading to various therapeutic effects:

1. Enzyme Interaction:

- Monoamine Oxidase Inhibition: It inhibits monoamine oxidase (MAO), an enzyme responsible for degrading neurotransmitters such as dopamine and serotonin. This inhibition can enhance neurotransmitter levels in the brain, potentially alleviating symptoms of depression and anxiety .

2. Cellular Signaling Modulation:

- MAPK/ERK Pathway: 6-Propoxy-THIQ has been shown to influence the MAPK/ERK signaling pathway, which is crucial for cell growth and differentiation. This modulation can affect cellular responses to stress and promote neuroprotection .

3. Antimicrobial Activity:

- The compound exhibits activity against various pathogens, suggesting potential applications in treating infectious diseases .

Biological Activities

Research has demonstrated that 6-Propoxy-THIQ exhibits several noteworthy biological activities:

1. Neuroprotective Effects:

- Studies indicate that THIQ derivatives can protect neuronal cells from oxidative stress and apoptosis, making them candidates for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

2. Antiviral Properties:

- Recent findings show that certain THIQ-based compounds can inhibit SARS-CoV-2 replication in vitro, highlighting their potential as antiviral agents .

3. Potential Use in Pain Management:

- The compound has been explored for its analgesic properties in conditions such as neuropathic pain and post-operative pain management .

Case Studies

Several studies have investigated the biological activity of 6-Propoxy-THIQ and its derivatives:

Case Study 1: Neuroprotective Activity

A study assessed the neuroprotective effects of 6-Propoxy-THIQ on human neuroblastoma cells under oxidative stress conditions. Results indicated a significant reduction in cell death compared to untreated controls, suggesting its potential for neuroprotection .

Case Study 2: Antiviral Efficacy

In a comparative study against SARS-CoV-2, 6-Propoxy-THIQ demonstrated an EC50 value of approximately 3.15 μM in Vero E6 cells, indicating effective inhibition of viral replication . This positions it as a promising candidate for further antiviral development.

Propriétés

IUPAC Name |

6-propoxy-1,2,3,4-tetrahydroisoquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO/c1-2-7-14-12-4-3-11-9-13-6-5-10(11)8-12/h3-4,8,13H,2,5-7,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLIFEOWIBMQNNT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=CC2=C(CNCC2)C=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1340557-66-5 | |

| Record name | 6-propoxy-1,2,3,4-tetrahydroisoquinoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.